ML162

Description

Properties

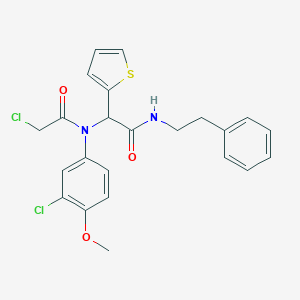

IUPAC Name |

2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVKYJSNMVDZJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on ML162 as a Covalent Inhibitor of GPX4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research data on ML162. A significant portion of recent evidence suggests that while ML162 induces ferroptosis and has been widely studied as a GPX4 inhibitor, its direct enzymatic inhibition of GPX4 is contested. Emerging research points to Thioredoxin Reductase 1 (TXNRD1) as a more direct target. This guide will present data related to both potential targets to provide a comprehensive overview for the scientific community.

Introduction

ML162 is a small molecule that has garnered significant attention in the field of cancer biology for its ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Initially identified as a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway, ML162 has been instrumental in elucidating the mechanisms of this cell death process. This guide provides a comprehensive technical overview of ML162, including its mechanism of action, quantitative data, detailed experimental protocols, and a critical discussion of its molecular targets.

Mechanism of Action

ML162 was initially characterized as a covalent inhibitor of GPX4. The proposed mechanism involves the reactive chloroacetamide moiety of ML162 forming a covalent bond with the active site selenocysteine (Sec46) of GPX4, thereby inactivating the enzyme.[1] Inactivation of GPX4 leads to an accumulation of lipid hydroperoxides, culminating in oxidative stress and ferroptotic cell death.

However, recent studies have challenged this model, presenting evidence that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4 in cell-free assays.[2] Instead, these studies suggest that ML162 is a potent inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2] Inhibition of TXNRD1 can also lead to an increase in oxidative stress, which may indirectly affect the cellular environment in a way that promotes ferroptosis. This guide will present the data supporting both hypotheses to allow for a nuanced understanding of ML162's biological activity.

Quantitative Data

The following tables summarize the quantitative data for ML162 from various studies, including its activity in cellular assays and against its potential molecular targets.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | RAS Status | ML162 IC50 (nM) | Reference(s) |

| HRASG12V-expressing BJ fibroblasts | Fibrosarcoma | Mutant | 25 | [3][4] |

| Wild-type BJ fibroblasts | Fibroblast | Wild-type | 578 | [3][4] |

| A549 | Lung Cancer | KRAS Mutant | ~500 | [4] |

| H1975 | Lung Cancer | EGFR Mutant | 150 | [4] |

| A2058 | Melanoma | BRAF Mutant | Dose-dependent killing (1-16 µM) | [5] |

| A375 | Melanoma | BRAF Mutant | Dose-dependent killing (1-16 µM) | [5] |

| HN3 | Head and Neck Cancer | - | Sensitive | [3] |

| HN3R (cisplatin-resistant) | Head and Neck Cancer | - | Less Sensitive | [3] |

| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | - | Less Sensitive | [3] |

Table 2: Enzyme Inhibition Data

| Target Enzyme | ML162 IC50 (µM) | Assay Conditions | Reference(s) |

| GPX4 | No direct inhibition reported in recent studies | Recombinant selenoprotein GPX4 assay | [2] |

| TXNRD1 | 19.5 | Recombinant TXNRD1 assay | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML162.

Cell Viability Assay

This protocol is a general guideline for determining the IC50 of ML162 in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

ML162 stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of ML162 in complete growth medium. A typical concentration range is 0.01 nM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the ML162 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.

Materials:

-

Cells treated with ML162

-

C11-BODIPY 581/591 (Invitrogen)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with ML162 at the desired concentration and for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

-

Incubate the cells for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

GPX4 Enzyme Activity Assay

This protocol is based on a coupled enzyme assay that measures the consumption of NADPH.

Materials:

-

Recombinant human GPX4

-

ML162

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

-

Add recombinant GPX4 to the wells of the 96-well plate.

-

Add different concentrations of ML162 to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent binding.

-

Initiate the reaction by adding the substrate (PCOOH).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to GPX4 activity.

TXNRD1 Enzyme Activity Assay

This protocol is a general guideline for measuring the inhibition of TXNRD1 activity by ML162.

Materials:

-

Recombinant human TXNRD1

-

ML162

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)

-

NADPH

-

Insulin

-

Thioredoxin (Trx)

-

DTNB (Ellman's reagent)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH.

-

Add recombinant TXNRD1 to the wells of the 96-well plate.

-

Add different concentrations of ML162 to the wells and incubate for a defined period at room temperature.

-

Add Trx and insulin to the wells.

-

Initiate the reaction by adding DTNB.

-

Measure the increase in absorbance at 412 nm over time. The reduction of DTNB by reduced Trx (a product of TXNRD1 activity) results in a colored product.

Mass Spectrometry Analysis of Covalent Binding

This protocol outlines the general steps for confirming the covalent binding of ML162 to GPX4.

Materials:

-

Recombinant human GPX4

-

ML162

-

Reaction buffer

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Incubate recombinant GPX4 with an excess of ML162 in a reaction buffer for a specified time (e.g., 1-4 hours) at room temperature.

-

Remove excess, unbound ML162 by methods such as dialysis or size-exclusion chromatography.

-

Analyze the protein sample by mass spectrometry to determine the mass of the protein.

-

A mass shift corresponding to the molecular weight of ML162 minus the leaving group (HCl) indicates covalent adduction.

-

To identify the binding site, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the modified residue(s).

Western Blot Analysis

This protocol is for detecting changes in protein expression of key ferroptosis markers.

Materials:

-

Cells treated with ML162

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-FTL, anti-FTH1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway of Ferroptosis and GPX4

References

- 1. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML162 in Inducing Iron-Dependent Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. The small molecule ML162 has been identified as a potent inducer of ferroptosis, demonstrating selective lethality in cancer cells, particularly those with RAS mutations. This technical guide provides an in-depth analysis of the core mechanisms of ML162-induced ferroptosis, a summary of quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. A central point of discussion is the evolving understanding of ML162's direct molecular target, with evidence pointing towards both Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1).

Introduction to ML162 and Ferroptosis

Ferroptosis is a non-apoptotic cell death pathway initiated by the iron-catalyzed peroxidation of polyunsaturated fatty acids in cellular membranes.[1] This process is distinct from other forms of cell death in its biochemical mechanisms and morphological features. The induction of ferroptosis is a promising strategy to eliminate therapy-resistant cancer cells.[2]

ML162 is a small molecule that has been shown to induce ferroptosis and exhibits anti-tumor activity.[3] It is particularly effective in cell lines expressing mutant RAS oncogenes, highlighting its potential for targeted cancer therapy.[3][4] The core mechanism of ML162 revolves around the disruption of the cellular antioxidant defense systems that protect against lipid peroxidation.

The Dual-Target Hypothesis: GPX4 and TXNRD1

The precise molecular mechanism of ML162 has been a subject of ongoing research and debate.

The GPX4 Inhibition Model

Initially, ML162 was characterized as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[3][4] GPX4 is a key enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and protecting cells from ferroptosis.[5] The proposed mechanism involves ML162 covalently binding to the active site of GPX4, inactivating the enzyme. This inactivation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.

The Emerging Role of TXNRD1 Inhibition

More recent evidence suggests that ML162 may not directly inhibit purified GPX4 but instead acts as an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6] TXNRD1 is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can lead to increased oxidative stress, which could indirectly contribute to the lipid peroxidation characteristic of ferroptosis.[6][7] Some studies show that ML162 can inhibit cellular TXNRD1 activity at concentrations that induce ferroptosis.[6][7] This finding has led to the proposal that the ferroptosis-inducing effects of ML162 may be mediated, at least in part, through the inhibition of TXNRD1.[5]

It is plausible that ML162's potent ferroptosis-inducing activity stems from its ability to disrupt multiple antioxidant pathways, potentially targeting both GPX4 and TXNRD1 within the complex cellular environment.

Quantitative Data on ML162's Activity

The following tables summarize the quantitative data on the efficacy of ML162 in various cancer cell lines and its effects on key cellular components.

Table 1: IC50 Values of ML162 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HRASG12V-expressing BJ fibroblasts | Fibroblast (Engineered) | 25 | [8] |

| Wild-type BJ fibroblasts | Fibroblast | 578 | [8] |

| A549 | Lung Cancer | ~5000 (with selenium supplementation) | [6] |

| H1975 | Non-small cell lung cancer | Not specified, but more susceptible than A549 | [6] |

| A2058 | Melanoma | Dose-dependent cell death observed (1-16 µM) | [3] |

| A375 | Melanoma | Dose-dependent cell death observed (1-16 µM) | [3] |

Table 2: Quantitative Effects of ML162 on Cellular Processes

| Parameter | Cell Line | ML162 Concentration | Observed Effect | Reference |

| TXNRD1 Activity | A549 | ≥ 0.5 µM | Significant dose-dependent inhibition | [3][6] |

| A549 | ≥ 1 µM (4h) | Sufficient to inhibit RX1 signaling | [3] | |

| Lipid Peroxidation | BMDMs | 0.5 µM | Robust peroxidation of phospholipids | [9] |

| Protein Expression | HN3R and HN3-rslR | 8 µM (24h) | Increased expression of p62 and Nrf2 | [8] |

| GPX4 Thermal Stability (CETSA) | OS-RC-2 | 5 µM (4h) | Apparent Tagg shift from 44.09°C to 51.42°C | [10] |

| TXNRD1 Thermal Stability (nanoDSF) | Purified enzyme | 100 µM | Significant shift in Tm from 71.3°C to 73.6°C | [6] |

| GPX4 Thermal Stability (nanoDSF) | Purified enzyme | 100 µM | No significant shift in Tm (51.7°C vs 51.7°C) | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of ML162-induced ferroptosis and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of ML162-induced ferroptosis.

Caption: General experimental workflow for studying ML162.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ML162.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ML162.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ML162 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of ML162 in complete culture medium.

-

Remove the old medium and add 100 µL of the ML162-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

ML162

-

C11-BODIPY 581/591 dye (stock solution in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells and treat with ML162 for the desired time.

-

Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM) in HBSS or serum-free medium.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS.

-

For microscopy, mount the coverslips and visualize the cells immediately. For flow cytometry, detach the cells and resuspend them in HBSS.

-

Acquire images or data. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins like GPX4 and TXNRD1.

Materials:

-

Cells treated with ML162

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-TXNRD1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to assess the direct binding of ML162 to its target protein(s) in a cellular context.[11]

Materials:

-

Cells treated with ML162 or vehicle

-

PBS

-

Thermal cycler

-

Centrifuge

-

Western blot reagents (as above)

Procedure:

-

Treat cells with ML162 or vehicle for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein (GPX4 or TXNRD1) at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the ML162-treated samples indicates target engagement.[11]

In Vivo Studies in Mouse Models

This provides a general framework for assessing the anti-tumor efficacy of ML162 in vivo.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Tumor cells for xenograft implantation

-

ML162 formulation for injection (e.g., in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[3]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject tumor cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer ML162 (e.g., 40 mg/kg, intraperitoneally, once daily) and vehicle to the respective groups.[3]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

ML162 is a potent inducer of ferroptosis with significant anti-cancer potential. While its precise molecular target is still under investigation, with compelling evidence for both GPX4 and TXNRD1, its ability to trigger iron-dependent cell death is well-established. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field. Future studies should focus on definitively elucidating the direct molecular interactions of ML162 within the cellular context and exploring its therapeutic efficacy in combination with other anti-cancer agents. The development of more specific inhibitors targeting the ferroptosis pathway holds great promise for the future of cancer therapy.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

ML162: A Technical Guide to its Chemical Properties, Biological Activity, and Dual Mechanism of Action

Introduction: ML162 is a potent small molecule initially identified as a selective inducer of cell death in cancer cells expressing mutant RAS oncogenes.[1][2] It is widely utilized in biomedical research as a canonical inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid hydroperoxides.[1][2] While initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has revealed a more complex mechanism of action, highlighting Thioredoxin Reductase 1 (TXNRD1) as a primary target.[2][3] This guide provides a comprehensive technical overview of ML162, summarizing its chemical properties, biological activities, and the current understanding of its molecular mechanism, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

ML162 is a complex small molecule containing a chloroacetamide moiety, which is crucial for its covalent binding activity.[4] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of ML162

| Property | Value | Citation |

|---|---|---|

| Formal Name | α-[(2-chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thiopheneacetamide | [2] |

| CAS Number | 1035072-16-2 | [2] |

| Molecular Formula | C₂₃H₂₂Cl₂N₂O₃S | [2] |

| Molecular Weight | 477.4 g/mol | [1][2] |

| SMILES | O=C(C(N(C(CCl)=O)C1=CC=C(OC)C(Cl)=C1)C2=CC=CS2)NCCC3=CC=CC=C3 | [2] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 11 |[5] |

Table 2: Solubility of ML162

| Solvent | Concentration | Citation |

|---|---|---|

| DMSO | 247 mg/mL (517.39 mM) | [1] |

| DMSO | 95 mg/mL (198.99 mM) | [6] |

| DMF | 10 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 0.48 mg/mL (1.01 mM) |[1] |

Mechanism of Action: A Dual-Target Model

The mechanism of action for ML162 is a subject of ongoing research. Initially lauded as a specific covalent inhibitor of GPX4, recent studies have compellingly demonstrated that it also, and perhaps primarily, functions as an inhibitor of TXNRD1.

Initial Target: Glutathione Peroxidase 4 (GPX4)

GPX4 is a crucial selenoprotein enzyme that detoxifies lipid hydroperoxides, thereby acting as a key negative regulator of ferroptosis.[3] ML162 was reported to be a covalent inhibitor of GPX4.[1][6] Structural biology studies confirmed that ML162 can covalently bind to the active site selenocysteine (Sec46) of GPX4.[2][7] This interaction was thought to inactivate the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. However, subsequent biochemical assays revealed that ML162 does not inhibit the enzymatic activity of recombinant human GPX4 in a cell-free context.[2][4]

Revised Target: Thioredoxin Reductase 1 (TXNRD1)

More recent evidence points to TXNRD1, another critical selenoprotein in cellular redox control, as a direct and functional target of ML162.[3][4] Studies have shown that ML162 efficiently inhibits TXNRD1 activity both in cell-free assays and in living cells.[2][4] The inhibition of TXNRD1 disrupts the thioredoxin system, a major antioxidant pathway, leading to increased oxidative stress that can also trigger ferroptosis.[4][8] This re-evaluation suggests that some of the biological effects previously attributed solely to GPX4 inhibition by ML162 may, in fact, be mediated through its action on TXNRD1.[3][9]

The current understanding supports a dual-target model where ML162 can bind to GPX4 but functionally inhibits TXNRD1, both of which contribute to the disruption of cellular redox homeostasis and the induction of ferroptosis.

References

- 1. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ML162 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Unraveling the Biological Activity of ML162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule probe that has garnered significant attention in the field of cancer biology for its ability to induce a specific form of regulated cell death known as ferroptosis. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has reshaped our understanding of its mechanism of action, pointing towards Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide provides an in-depth exploration of the biological activity of ML162, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Ferroptosis via TXNRD1 Inhibition

ML162 is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] While early studies identified ML162 as a covalent inhibitor of GPX4, a key enzyme that neutralizes lipid hydroperoxides, more recent research has demonstrated that ML162 does not directly inhibit purified GPX4.[3] Instead, compelling evidence suggests that ML162, along with the structurally similar compound RSL3, acts as a potent and direct inhibitor of TXNRD1, another crucial selenoprotein involved in cellular redox control.[3][4][5]

The inhibition of TXNRD1 by ML162 disrupts the thioredoxin antioxidant system, which works in concert with the glutathione system to maintain cellular redox homeostasis. This disruption leads to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately culminating in ferroptotic cell death.[3][6] This revised understanding of ML162's target is critical for the design of future studies and the development of novel therapeutics targeting ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of ML162 and related compounds.

| Compound | Cell Line | Assay | IC50/EC50 | Reference |

| ML162 | A549 (Human lung cancer) | TXNRD1 activity inhibition | Effective at ≥0.5 µM | [7] |

| ML162 | A2058 (Melanoma) | Cell viability | Dose-dependent cell death | [7] |

| ML162 | A375 (Melanoma) | Cell viability | Dose-dependent cell death | [7] |

| RSL3 | H1975 (Human non-small cell lung cancer) | Cytotoxicity | 150 nM | [3] |

Table 1: In Vitro Activity of ML162 and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of ML162 and the related compound RSL3 in various cancer cell lines.

| Compound | Animal Model | Dosage | Application | Outcome | Reference |

| ML162 | BALB/c mice with TS/A tumors | 40 mg/kg (intraperitoneal, once daily) | Anti-tumor activity in vivo | - | [7] |

Table 2: In Vivo Activity of ML162. This table summarizes the in vivo dosage and application of ML162 in a preclinical cancer model.

Signaling Pathways

The biological activity of ML162 is intrinsically linked to the cellular pathways governing redox homeostasis and ferroptosis. The following diagrams, generated using the DOT language, illustrate these key signaling networks.

References

- 1. The Ferroptosis Pathway | Rockland [rockland.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]

- 6. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 7. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

An In-depth Technical Guide on the Link Between ML162 and Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML162 is a small molecule initially identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. For years, the mechanism of action of ML162 was attributed to the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4), a critical enzyme responsible for detoxifying lipid hydroperoxides. However, recent groundbreaking research has challenged this paradigm, suggesting that ML162, along with the related compound RSL3, may not directly inhibit GPX4 but instead potently targets another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1). This whitepaper provides a comprehensive technical overview of the evolving understanding of ML162's mechanism in inducing lipid peroxidation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction: ML162 and the Induction of Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes.[1][2][3] This process is iron-dependent and can be distinguished from other cell death modalities such as apoptosis and necrosis.[4] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancers that are resistant to traditional therapies.[3][5]

ML162 is a well-established ferroptosis-inducing agent (FIN) that has been instrumental in elucidating the molecular machinery of this cell death pathway.[4] Initially, ML162 was classified as a class 2 FIN, believed to directly and covalently inhibit the selenoenzyme GPX4. GPX4 plays a pivotal role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation. The inhibition of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in catastrophic membrane damage and cell death.

However, a paradigm shift in our understanding of ML162's mechanism of action has been prompted by recent studies. Evidence now strongly suggests that ML162 is a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme involved in maintaining cellular redox homeostasis.[4] This finding necessitates a re-evaluation of the signaling pathways initiated by ML162 that lead to lipid peroxidation and ferroptosis.

Quantitative Data on ML162 and Related Compounds

The following tables summarize key quantitative data related to the activity of ML162 and other relevant compounds in the context of ferroptosis and lipid peroxidation.

| Compound | Target(s) | IC50 / Effective Concentration | Cell Line(s) | Reference(s) |

| ML162 | TXNRD1, GPX4 (disputed) | IC50 for TXNRD1: 19.5 µM (in vitro assay) | A549, H1975 | [4] |

| RSL3 | TXNRD1, GPX4 (disputed) | IC50 for TXNRD1: 7.9 µM (in vitro assay); IC50 for cell viability: ~0.5 µM | A549 | [4] |

| FIN56 | GPX4 degradation, Squalene Synthase | 1 µM (used for lipid peroxidation induction) | LN229, U118 | [6] |

| Erastin | System xc- | 5-15 µM (for lipid peroxidation induction) | Jurkat, Molt-4 | [7] |

Table 1: Inhibitory Concentrations of Key Ferroptosis Inducers. This table provides a comparative overview of the concentrations at which ML162 and other common ferroptosis inducers exert their effects, highlighting the recent findings regarding TXNRD1 as a primary target for ML162 and RSL3.

| Assay | Compound | Treatment Conditions | Observed Effect | Cell Line(s) | Reference(s) |

| C11-BODIPY 581/591 | RSL3 | 6 hours | ~2-fold increase in lipid ROS | Human Macrophages | [8] |

| C11-BODIPY 581/591 | RSL3 / BV6 | 15-24 hours | Significant fold increase in lipid peroxidation | Jurkat, Molt-4 | [7] |

| C11-BODIPY 581/591 | FIN56 | 24 hours | Increased lipid peroxidation and ROS production | LN229, U118 | [6] |

| MDA Assay | RSL3 | In vivo | Upregulated MDA levels in tumor xenografts | KLK LUAD cells | [9] |

Signaling Pathways

The mechanism by which ML162 induces lipid peroxidation is now understood to be more complex than initially thought. The following diagrams illustrate both the historical and the revised understanding of the signaling pathways involved.

The Historical Perspective: Direct GPX4 Inhibition

Initially, ML162 was believed to directly target and inactivate GPX4. This model is depicted below.

Caption: Historical model of ML162-induced ferroptosis via direct GPX4 inhibition.

The Current Understanding: TXNRD1 as the Primary Target

Recent evidence points to TXNRD1 as the primary target of ML162. Inhibition of TXNRD1 disrupts the thioredoxin antioxidant system, which indirectly impacts cellular redox balance and contributes to the accumulation of lipid peroxides.

Caption: Current model of ML162-induced ferroptosis via TXNRD1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between ML162 and lipid peroxidation.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

-

96-well cell culture plates

-

ML162 stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of ML162 in complete medium. Remove the old medium from the wells and add 100 µL of the ML162 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C, protected from light.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

6-well or 12-well cell culture plates

-

ML162 stock solution (in DMSO)

-

C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat the cells with ML162 at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.

-

Probe Staining: After treatment, remove the medium and wash the cells once with PBS. Add fresh medium containing 1-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.

-

Cell Harvesting and Washing (for Flow Cytometry):

-

Wash the cells twice with PBS.

-

Harvest the cells using trypsin or a cell scraper.

-

Resuspend the cells in 500 µL of PBS.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe is typically detected in the PE channel (or equivalent, ~590 nm emission), and the oxidized probe is detected in the FITC channel (or equivalent, ~510 nm emission). The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.

-

Fluorescence Microscopy: Wash the cells twice with PBS and add fresh PBS or imaging buffer. Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

-

Western Blotting for GPX4 and TXNRD1

This protocol allows for the detection of changes in the protein levels of GPX4 and TXNRD1 following ML162 treatment.

Materials:

-

6-well cell culture plates

-

ML162 stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-TXNRD1, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with ML162, wash them with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (GAPDH or β-actin).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of ML162 and the logical relationship between key concepts.

Experimental Workflow

Caption: A typical experimental workflow for studying ML162's effects.

Logical Relationship of Key Concepts

Caption: Logical flow from ML162 to ferroptosis, highlighting the key molecular events.

Conclusion and Future Directions

The study of ML162 has been instrumental in advancing our understanding of ferroptosis. The recent discovery of TXNRD1 as its primary target, rather than GPX4, represents a significant evolution in this field and underscores the complexity of cellular redox control. This finding opens up new avenues of research into the specific roles of the thioredoxin system in regulating ferroptosis and suggests that previous studies using ML162 as a specific GPX4 inhibitor may need to be re-evaluated.

For drug development professionals, this refined understanding of ML162's mechanism of action is critical. Targeting TXNRD1 may offer a distinct therapeutic window compared to direct GPX4 inhibition. Future research should focus on developing more selective inhibitors for both GPX4 and TXNRD1 to dissect their individual contributions to ferroptosis in different cellular contexts. Furthermore, a deeper quantitative analysis of the extent of lipid peroxidation induced by ML162 across a broader range of cancer cell lines will be crucial for its potential clinical translation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to continue exploring the intricate link between ML162, lipid peroxidation, and the promising therapeutic strategy of inducing ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 3. Lipid Metabolism Regulates Oxidative Stress and Ferroptosis in RAS-Driven Cancers: A Perspective on Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]

ML162 as a potential TXNRD1 inhibitor

An In-depth Technical Guide to ML162 as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor

Introduction

ML162, initially identified through high-throughput screening as a potent inducer of ferroptosis, was for a long time classified as a specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] This classification was based on its ability to induce iron-dependent cell death characterized by increased lipid peroxidation, a hallmark phenotype associated with GPX4 inhibition.[1] However, recent compelling evidence has prompted a significant re-evaluation of its mechanism of action. Studies have demonstrated that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4.[2][3][4] Instead, it has been identified as a direct and efficient inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3]

TXNRD1 is a key enzyme in the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis, regulating cell proliferation, and defending against oxidative stress.[5][6] It catalyzes the NADPH-dependent reduction of thioredoxin and other substrates.[6][7] Given the overexpression of TXNRD1 in multiple cancer types and its role in supporting malignant phenotypes, it has emerged as a promising therapeutic target.[8] This guide provides a comprehensive technical overview of ML162, focusing on its newly established role as a TXNRD1 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizing its mechanistic pathways. The reclassification of ML162 from a GPX4 to a TXNRD1 inhibitor necessitates a reinterpretation of previous studies and highlights its potential as a valuable tool for probing the function of the thioredoxin system and as a lead compound for developing novel anticancer therapies.[3][4]

Data Presentation

The inhibitory activity and cellular effects of ML162 have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Inhibition of TXNRD1 by ML162

| Parameter | Target | Value | Assay Conditions | Source |

| IC₅₀ | Recombinant TXNRD1 | 19.5 µM | Biochemical enzyme activity assay | [2][9] |

| Cellular Inhibition | Cellular TXNRD1 | Effective at ≥0.5 µM | RX1 probe-based assay in A549 cells | [10][11] |

| Onset of Action | Cellular TXNRD1 | ~4 hours | Incubation with ≥1 µM ML162 in A549 cells | [2][11] |

Table 2: Thermal Stabilization of TXNRD1 by ML162

| Protein | ML162 Conc. | Control Tₘ | Tₘ with ML162 | ΔTₘ | Assay | Source |

| TXNRD1 | 100 µM | 71.3 °C | 73.6 °C | +2.3 °C | nanoDSF | [2] |

| GPX4 | 100 µM | 51.7 °C | 51.7 °C | 0 °C | nanoDSF | [2] |

Tₘ: Midpoint of protein melting temperature. A positive shift (ΔTₘ) indicates direct binding and stabilization of the protein by the compound.

Table 3: Cytotoxicity of ML162 in Various Cell Lines

| Cell Line | Type | IC₅₀ | Assay | Source |

| HT-1080 | Human Fibrosarcoma | 7.31 µM | MTT Assay (48h) | [12] |

| MCF7 | Human Breast Adenocarcinoma | 10.1 µM | Not specified | [12] |

| BJ Fibroblasts (HRAS G12V) | Engineered Human Fibroblasts | 25 nM | Not specified | [12] |

| BJ Fibroblasts (Wild-Type) | Human Fibroblasts | 578 nM | Not specified | [12] |

Signaling Pathways and Mechanism of Action

ML162 exerts its biological effects primarily through the direct inhibition of TXNRD1, which disrupts the thioredoxin redox system and triggers downstream cellular responses, including oxidative stress and a compensatory activation of the Nrf2 pathway.

Direct Inhibition of TXNRD1

Biochemical and biophysical data confirm that ML162 directly interacts with TXNRD1. Nano differential scanning fluorimetry (nanoDSF) experiments show that ML162 causes a significant thermal stabilization of TXNRD1, indicative of direct binding, while having no such effect on GPX4.[2] This inhibition disrupts the canonical function of TXNRD1, which is to reduce the active site disulfide of thioredoxin 1 (Trx1) using NADPH as a reducing equivalent. The impairment of this cycle leads to an accumulation of oxidized Trx1 and a diminished capacity to reduce downstream protein targets, thereby altering the cellular redox state.

Induction of the Nrf2 Antioxidant Response

Cells respond to the chemical stress and redox imbalance caused by TXNRD1 inhibition by activating a key cytoprotective signaling pathway regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6] Treatment with ML162 has been shown to increase the expression of Nrf2.[12] This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including TXNRD1 itself, in a compensatory feedback loop.[5][6]

References

- 1. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytoprotective Nrf2 Pathway Is Induced In Chronically Txnrd 1-Deficient Hepatocytes | PLOS One [journals.plos.org]

- 6. Frontiers | PCK1 Downregulation Promotes TXNRD1 Expression and Hepatoma Cell Growth via the Nrf2/Keap1 Pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to Foundational Research on ML162 and Cell Death Pathways

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational research surrounding ML162 and its interaction with cell death pathways. It provides a detailed overview of the core concepts, quantitative data, signaling pathways, and experimental protocols associated with this significant small molecule.

Core Concepts: ML162 and the Ferroptosis Cell Death Pathway

ML162 is a small molecule compound that has been identified as a potent inducer of a specific type of regulated cell death known as ferroptosis.[1][2] This characteristic has positioned ML162 as a critical tool in cancer biology research, particularly for its selective activity against cell lines that express mutant RAS oncogenes.[1][2]

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (ROS).[3] It is mechanistically and morphologically distinct from other cell death pathways such as apoptosis and necroptosis.[2] The induction of ferroptosis by ML162 was initially attributed to its function as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[1][2] However, more recent studies have presented evidence suggesting that ML162 and the related compound RSL3 may not directly inhibit purified GPX4, but instead act as efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4] This has led to a re-evaluation of its precise mechanism of action, suggesting a more complex signaling cascade than initially understood.[4]

Regardless of the direct molecular target, the downstream effects of ML162 converge on the overwhelming accumulation of lipid peroxides, leading to oxidative damage and cell death. The specificity of this cell death pathway is often confirmed experimentally by its reversal with the ferroptosis-specific inhibitor ferrostatin-1, but not by inhibitors of apoptosis (like Z-VAD-FMK) or necroptosis (like necrosulfonamide).[2]

Quantitative Data Summary

The following tables consolidate quantitative data from key studies, offering a comparative overview of ML162's efficacy and activity in various experimental contexts.

Table 1: In Vitro Efficacy and Activity of ML162

| Cell Line | Cancer Type | Parameter | Concentration / Value | Finding |

| A549 | Human Lung Cancer | TXNRD1 Activity Inhibition | ≥ 0.5 µM | ML162 significantly inhibits cellular TXNRD1 activity in a dose-dependent manner.[2] |

| A2058 | Melanoma | Cell Viability | 1-16 µM | ML162 causes dose-dependent cell death.[2] |

| A375 | Melanoma | Cell Viability | 1-16 µM | ML162 causes dose-dependent cell death.[2] |

| HT1080 | Fibrosarcoma | Ferroptosis Induction | 1 µM (RSL3) | Co-treatment with Liproxstatin-1 (600 nM) rescues cells from ferroptosis.[3] |

| H1975 | Non-Small Cell Lung Cancer | IC50 of RSL3 (similar compound) | ~150 nM | Demonstrates high sensitivity of certain cancer cell lines to this class of compounds.[1] |

| OS-RC-2 | Renal Cell Carcinoma | GPX4 Thermal Stabilization (Tagg) | 5 µM | ML162 increases the apparent aggregation temperature of GPX4 from 44.09°C to 51.42°C.[5] |

Table 2: In Vivo Efficacy of ML162

| Animal Model | Tumor Model | Treatment Regimen | Key Outcome |

| BALB/c Mice | TS/A Murine Breast Cancer Tumors | ML162 (40 mg/kg, i.p., once daily) + anti-PD-1 antibody (200 µg, i.p., every three days) for two weeks. | The combination therapy significantly inhibited tumor growth compared to monotherapy.[2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of ML162. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: The signaling pathway of ML162-induced ferroptosis.

Caption: A typical experimental workflow to study ML162.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of ML162.

Cell Viability Assay

Objective: To quantify the cytotoxic effects of ML162 on cancer cells and to distinguish ferroptosis from other cell death pathways.

Materials:

-

Target cancer cell lines (e.g., A2058, A375)

-

96-well clear-bottom cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

ML162 (stock solution in DMSO)

-

Ferrostatin-1 (Fer-1), Z-VAD-FMK, Necrosulfonamide (Nec-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay) or lysis buffer (for CTG assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Inhibitor Pre-treatment: For mechanism-of-action studies, pre-treat cells with inhibitors for 1-2 hours before adding ML162.[2]

-

Ferroptosis inhibitor: Ferrostatin-1 (e.g., 10 µM)

-

Apoptosis inhibitor: Z-VAD-FMK (e.g., 10 µM)

-

Necroptosis inhibitor: Necrosulfonamide (e.g., 0.5 µM)

-

-

ML162 Treatment: Prepare serial dilutions of ML162 in culture medium (e.g., 1, 2, 4, 8, 16 µM).[2] Aspirate the medium from the wells and add 100 µL of the ML162-containing medium. Include a vehicle control (DMSO) at the highest concentration used for ML162.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).[2]

-

Viability Measurement (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

Lipid Peroxidation Measurement

Objective: To detect the accumulation of lipid reactive oxygen species, a key indicator of ferroptosis.

Materials:

-

Cells cultured on glass coverslips or in 6-well plates

-

ML162 and relevant inhibitors

-

C11-BODIPY 581/591 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with ML162 as described above for a shorter duration (e.g., 6-8 hours).

-

Probe Loading: After treatment, wash the cells once with PBS. Add fresh medium containing C11-BODIPY 581/591 (e.g., at 2.5 µM) and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Imaging/Analysis:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis on a flow cytometer, measuring the shift in fluorescence in the green channel.

-

-

Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity to assess the level of lipid peroxidation.

Western Blot Analysis for GPX4 and TXNRD1

Objective: To assess the protein expression levels of GPX4 and TXNRD1 following treatment with ML162.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

ML162

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GPX4, anti-TXNRD1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation: Treat cells with ML162 for the desired time (e.g., 4 to 24 hours).[2] Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Electrophoresis: Mix 20-40 µg of protein with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ, normalizing the levels of GPX4 and TXNRD1 to the loading control.

References

- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

- 3. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Ferroptosis with ML162

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ML162 for the in vitro induction of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This document outlines the mechanism of action of ML162, detailed experimental protocols for its use, and methods for quantifying its effects.

Introduction to ML162 and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death that can be initiated by the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides. ML162 is a potent and selective small molecule that induces ferroptosis. It is widely used as a tool compound to study the mechanisms of ferroptosis and to explore its therapeutic potential in various diseases, particularly cancer.

Mechanism of Action

ML162 is traditionally known as a covalent inhibitor of GPX4.[1] By binding to and inactivating GPX4, ML162 prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols. This leads to the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner, ultimately causing oxidative damage to cellular membranes and inducing cell death.

However, recent evidence suggests that ML162, along with other ferroptosis-inducing compounds like RSL3, may also exert its effects by inhibiting another selenoprotein, thioredoxin reductase 1 (TXNRD1).[2][3][4] Inhibition of TXNRD1 can also lead to an increase in oxidative stress, contributing to the ferroptotic phenotype. Therefore, it is important for researchers to consider both potential targets when interpreting experimental results.

Data Presentation

The following table summarizes the cytotoxic effects of ML162 in various cancer cell lines, providing a reference for its potency. It is important to note that IC50 values can vary depending on the cell line, experimental conditions (e.g., cell density, incubation time), and the specific viability assay used.[5][6]

| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Reference |

| A549 | Non-small cell lung cancer | ~0.5 | 24 | [2] |

| H1975 | Non-small cell lung cancer | ~0.15 | 24 | [2] |

| LOX-IMVI | Melanoma | Not specified, but sensitive | Not specified | [7][8] |

| A2058 | Melanoma | Dose-dependent killing (1-16 µM) | 24 | [1] |

| A375 | Melanoma | Dose-dependent killing (1-16 µM) | 24 | [1] |

| OS-RC-2 | Renal cell carcinoma | Not specified, but sensitive | 4 | [9] |

| Clear-Cell Carcinoma (various) | Ovarian, Renal | Highly sensitive | Not specified | [10] |

Experimental Protocols

General Guidelines for Handling ML162

-

Solubility: ML162 is soluble in DMSO. Prepare a stock solution of 10-50 mM in anhydrous DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of ML162 varies between cell lines but typically ranges from 0.1 µM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

-

Treatment Time: The incubation time for ML162 treatment can range from 4 to 24 hours, or longer, depending on the cell line and the endpoint being measured.

Protocol for Inducing Ferroptosis with ML162 and Assessing Cell Viability

This protocol describes a general procedure for treating cells with ML162 and assessing the resulting decrease in cell viability using a colorimetric assay such as MTT or CCK-8.

Materials:

-

ML162 stock solution (in DMSO)

-

Cell culture medium appropriate for your cell line

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

ML162 Treatment: The next day, prepare serial dilutions of ML162 in fresh cell culture medium. Remove the old medium from the wells and add the ML162-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest ML162 concentration).

-

Incubation: Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assay:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Measuring Lipid Peroxidation using BODIPY™ 581/591 C11

This protocol outlines the use of the fluorescent probe BODIPY™ 581/591 C11 to detect lipid peroxidation, a key hallmark of ferroptosis.

Materials:

-

BODIPY™ 581/591 C11 stock solution (in DMSO)

-

Cell culture medium

-

6- or 12-well cell culture plates or chamber slides

-

ML162

-

Ferrostatin-1 (as a negative control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with ML162 as described in the cell viability protocol. It is recommended to include a co-treatment group with ML162 and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM) to confirm the specificity of the effect.

-

Staining with BODIPY™ 581/591 C11:

-

Towards the end of the ML162 treatment period, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize them using a fluorescence microscope. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green.

-

Flow Cytometry: Detach the cells using a gentle dissociation reagent (e.g., TrypLE™), wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the shift in fluorescence from the red to the green channel.

-

-

Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

Protocol for Measuring Intracellular Glutathione (GSH) Levels

This protocol describes a method to measure the levels of intracellular reduced glutathione (GSH), which is expected to be depleted in some models of ferroptosis, although direct GPX4 inhibitors like ML162 may not always cause significant GSH depletion.

Materials:

-

GSH/GSSG-Glo™ Assay kit or similar commercially available kit

-

Cell culture plates

-

ML162

-

Lysis buffer (provided with the kit or prepared in-house)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with ML162 as previously described.

-

Cell Lysis: After treatment, wash the cells with PBS and then lyse them according to the manufacturer's protocol of the chosen GSH assay kit.

-

GSH Measurement: Follow the instructions of the commercial kit to measure the levels of GSH in the cell lysates. This typically involves a chemical reaction that produces a luminescent or fluorescent signal proportional to the amount of GSH.

-

Data Analysis: Normalize the GSH levels to the protein concentration of each sample and express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of ML162-Induced Ferroptosis

Caption: Signaling pathway of ML162-induced ferroptosis.

Experimental Workflow for Studying ML162-Induced Ferroptosis

Caption: General experimental workflow for in vitro studies.

References

- 1. ML162 | Ferroptosis | GPX | Glutathione Peroxidase | TargetMol [targetmol.com]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A GPX4-dependent cancer cell state underlies the clear-cell morphology and confers sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing ML162 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a form of regulated cell death known as ferroptosis in the pathology of these conditions. Ferroptosis is an iron-dependent process driven by the accumulation of lipid peroxides. ML162 is a small molecule widely used in research to induce ferroptosis, making it a valuable tool for investigating the role of this cell death pathway in neurodegeneration and for the preclinical assessment of potential therapeutic interventions.

Mechanism of Action of ML162

ML162 is a potent inducer of ferroptosis. Historically, its mechanism of action has been attributed to the direct inhibition of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death.[1][2] By inhibiting GPX4, ML162 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2]

However, recent studies have proposed an alternative mechanism, suggesting that ML162 may not directly inhibit GPX4 but instead targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[3][4] Inhibition of TXNRD1 can also lead to an increase in oxidative stress and induce ferroptosis.[3][4] Researchers should be aware of this potential alternative mechanism when interpreting experimental results.

Signaling Pathways

Canonical GPX4 inhibition pathway of ML162.

Alternative TXNRD1 inhibition pathway of ML162.

Applications in Neurodegenerative Disease Models

ML162 is a valuable tool for studying the involvement of ferroptosis in various neurodegenerative diseases.

-

Alzheimer's Disease (AD): Iron accumulation and lipid peroxidation are well-documented features of the AD brain.[5][6] ML162 can be used in neuronal cell cultures and animal models of AD to investigate the mechanisms by which ferroptosis contributes to neuronal loss and to screen for potential ferroptosis inhibitors as therapeutic agents.[7][8]

-

Parkinson's Disease (PD): The degeneration of dopaminergic neurons in the substantia nigra in PD is associated with iron accumulation and oxidative stress.[9][10] ML162 can be used to induce ferroptosis in cellular and animal models of PD to explore the signaling pathways involved and to test the efficacy of neuroprotective compounds that target ferroptosis.[9][11]

-

Huntington's Disease (HD): Mitochondrial dysfunction and oxidative stress are key features of HD.[12] Studies have shown that glutathione peroxidase activity is neuroprotective in models of HD.[12] ML162 can be employed to study the susceptibility of striatal neurons to ferroptosis and to evaluate the therapeutic potential of targeting this pathway in HD.

Quantitative Data Summary

The effective concentration of ML162 for inducing ferroptosis can vary depending on the cell type and experimental conditions. The following table summarizes reported concentrations and their effects.

| Cell Line/Model | Disease Model | ML162 Concentration | Observed Effect | Reference |

| Human Lung Cancer Cells A549 | Cancer (for mechanism) | 0.1-15 µM | Inhibition of TXNRD1 activity | [13] |

| Melanoma Cells A2058 and A375 | Cancer (for mechanism) | 1-16 µM | Induction of cell death, preventable by ferrostatin-1 | [13] |